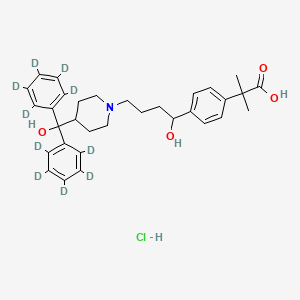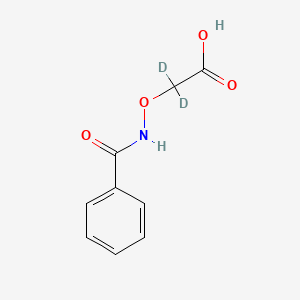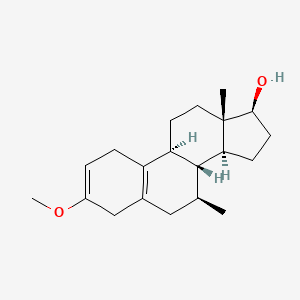
Fexofenadina-d10 Clorhidrato
Descripción general
Descripción
Fexofenadina-d10 (clorhidrato) es una forma deuterada del clorhidrato de fexofenadina, que es un antihistamínico de segunda generación utilizado para tratar condiciones alérgicas como la rinitis alérgica estacional y la urticaria idiopática crónica. La forma deuterada se utiliza a menudo como estándar interno en la espectrometría de masas debido a su estabilidad y similitud con el compuesto no deuterado .
Aplicaciones Científicas De Investigación
Fexofenadina-d10 (clorhidrato) se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Como estándar interno en espectrometría de masas para la cuantificación de fexofenadina.
Biología: Se utiliza en estudios para comprender el metabolismo y la farmacocinética de la fexofenadina.
Medicina: Ayuda en el desarrollo de nuevos fármacos antihistamínicos al brindar información sobre el comportamiento del fármaco en el cuerpo.
Industria: Se utiliza en procesos de control de calidad para garantizar la consistencia y la pureza de los productos de fexofenadina
Mecanismo De Acción
Fexofenadina-d10 (clorhidrato) ejerce sus efectos al antagonizar selectivamente los receptores H1 de la histamina. Esto evita que la histamina se una a estos receptores, inhibiendo así la respuesta alérgica. El compuesto no atraviesa la barrera hematoencefálica, lo que minimiza los efectos secundarios del sistema nervioso central como la somnolencia .
Análisis Bioquímico
Biochemical Properties
Fexofenadine-d10 Hydrochloride, like its parent compound, interacts with H1 receptors . It selectively blocks these receptors, thereby inhibiting the action of histamine, a biomolecule involved in allergic reactions .
Cellular Effects
Fexofenadine-d10 Hydrochloride influences cell function by blocking the H1 receptors, which are involved in allergic reactions . This can impact cell signaling pathways related to these reactions, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fexofenadine-d10 Hydrochloride involves binding to H1 receptors and blocking their interaction with histamine . This can inhibit the activation of downstream signaling pathways triggered by histamine, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Fexofenadine-d10 Hydrochloride over time in laboratory settings would be expected to mirror those of its parent compound, Fexofenadine Hydrochloride
Dosage Effects in Animal Models
The effects of Fexofenadine-d10 Hydrochloride at different dosages in animal models have not been specifically studied. It is reasonable to expect that its effects would be similar to those of Fexofenadine Hydrochloride, which is used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria .
Metabolic Pathways
Fexofenadine-d10 Hydrochloride is likely to be involved in similar metabolic pathways as Fexofenadine Hydrochloride
Transport and Distribution
Given its structural similarity to Fexofenadine Hydrochloride, it may be expected to have similar transport and distribution characteristics .
Subcellular Localization
As a H1 receptor antagonist, it is likely to be found in locations where these receptors are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de fexofenadina-d10 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de fexofenadina. Esto se puede lograr a través de varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un método común implica el uso de difenilmetanol deuterado en presencia de una base para formar el intermedio deuterado, que luego se hace reaccionar con otros reactivos para formar el producto final .
Métodos de producción industrial
La producción industrial de fexofenadina-d10 (clorhidrato) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados de alta pureza para garantizar la incorporación de átomos de deuterio. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto final se purifica utilizando técnicas como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Fexofenadina-d10 (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de N-óxido.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de N-óxido.
Reducción: Derivados hidroxilados.
Sustitución: Derivados halogenados o sustituidos por nucleófilos.
Comparación Con Compuestos Similares
Compuestos similares
Cetirizina: Otro antihistamínico de segunda generación con usos similares pero una mayor probabilidad de causar somnolencia.
Loratadina: Similar a la fexofenadina pero con una vía metabólica diferente.
Desloratadina: Un metabolito de la loratadina con una mayor duración de acción
Singularidad
Fexofenadina-d10 (clorhidrato) es única debido a su naturaleza deuterada, que proporciona una mayor estabilidad y permite una cuantificación más precisa en estudios analíticos. Además, tiene un perfil de seguridad favorable en comparación con los antihistamínicos de primera generación, lo que lo convierte en una opción preferida para los pacientes que requieren tratamiento a largo plazo .
Propiedades
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-MQHVTZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)









